![molecular formula C9H9ClN2O5 B3045359 ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE CAS No. 105544-27-2](/img/structure/B3045359.png)
ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE
Overview
Description
ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE: is an organic compound with the molecular formula C9H9ClN2O5 and a molecular weight of 260.63 g/mol . This compound is characterized by the presence of a nitropyridine moiety, which is known for its diverse applications in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE typically involves the reaction of 5-chloro-3-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE involves its interaction with specific molecular targets. The nitropyridine moiety is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various biological effects, depending on the target enzyme .
Comparison with Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares the nitropyridine moiety and exhibits similar biological activities.
4-(3-Nitropyridin-2-ylamino)phenol: Another compound with a nitropyridine group, used in the synthesis of potential antitumor agents.
Uniqueness: ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE is unique due to its specific structural features and the presence of both chloro and nitro groups on the pyridine ring. These functional groups contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(5-chloro-3-nitropyridin-2-yl)oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGHEKDAFCNPND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404437 | |
Record name | Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105544-27-2 | |
Record name | Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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